![molecular formula C13H8BrClO2 B1298629 3-Bromo-5-chloro-2-hydroxybenzophenone CAS No. 85346-47-0](/img/structure/B1298629.png)
3-Bromo-5-chloro-2-hydroxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of brominated and chlorinated aromatic compounds is often achieved through palladium-catalyzed cross-coupling reactions, as described in the synthesis of hydroxybenzo[c]phenanthrene and hydroxybenzo[g]chrysene . These methods could potentially be adapted for the synthesis of this compound, although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
While the molecular structure of this compound is not directly analyzed, the papers do discuss the structures of similar brominated and chlorinated compounds. For instance, the structure of various brominated dioxins and furans formed from the degradation of 2-bromophenol is reported . These studies highlight the importance of understanding the molecular structure in predicting the reactivity and formation of byproducts.
Chemical Reactions Analysis
The chemical reactions involving brominated and chlorinated compounds under high-temperature conditions are well-documented. For example, the high-temperature pyrolysis of 2-bromophenol leads to the formation of dibenzo-p-dioxin and other brominated byproducts . Similarly, the oxidation of 2-bromophenol results in a different set of products, including dibenzo-p-dioxin and dibromodibenzofuran . These reactions are influenced by factors such as the presence of hydroxyl radicals and the ease of halogen displacement in ring-closure reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and chlorinated compounds, such as their reactivity with chlorine or bromine, are crucial for understanding their behavior in different environments. For instance, oxybenzone's reactivity in chlorinated seawater pools leads to the formation of brominated disinfection byproducts . The degradation of bromoxynil under various anaerobic conditions also demonstrates the transformation pathways and byproduct formation of such compounds .
Scientific Research Applications
Photochemical Studies
Research in photochemistry has explored the behavior of halogenated phenols, such as the effects of substituents like CN on photochemical reactions. For instance, the study by Bonnichon et al. (1999) investigates the photochemistry of substituted 4-halogenophenols, detailing the effects of substituents on the formation and reactivity of transient species in aqueous solutions. This research provides insight into the photochemical pathways that similar compounds, including 3-Bromo-5-chloro-2-hydroxybenzophenone, might undergo under specific conditions (Bonnichon, Grabner, Guyot, & Richard, 1999).
Marine Biology and Natural Products
In marine biology, the study of bromophenol derivatives from red algae, such as "Rhodomela confervoides", highlights the potential for discovering new compounds with biological activity. Zhao et al. (2004) identified several new bromophenol derivatives with structures elucidated through various spectroscopic methods. Although these compounds were found inactive against certain cancer cell lines and microorganisms, the methodology and findings contribute to the broader understanding of halogenated benzophenones' potential in drug discovery and natural product chemistry (Zhao, Fan, Wang, Li, Shang, Yang, Xu, Lü, & Shi, 2004).
properties
IUPAC Name |
(3-bromo-5-chloro-2-hydroxyphenyl)-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO2/c14-11-7-9(15)6-10(13(11)17)12(16)8-4-2-1-3-5-8/h1-7,17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAACDYIERDIOLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC(=C2)Cl)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351028 |
Source
|
Record name | 3-Bromo-5-chloro-2-hydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
85346-47-0 |
Source
|
Record name | 3-Bromo-5-chloro-2-hydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-chloro-2-hydroxybenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.